molecular formula C15H16ClN5O B12457273 1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL

1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL

Cat. No.: B12457273
M. Wt: 317.77 g/mol
InChI Key: YAZPPYOMZLXOGZ-UHFFFAOYSA-N
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Description

1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-D]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl group. The final step involves the attachment of the propan-2-OL moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions (e.g., reflux, microwave-assisted synthesis).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of key biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. Its pyrazolo[3,4-D]pyrimidine core and the presence of the chloro and methyl groups contribute to its specificity and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

1-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol

InChI

InChI=1S/C15H16ClN5O/c1-9-3-4-11(16)5-13(9)21-15-12(7-20-21)14(18-8-19-15)17-6-10(2)22/h3-5,7-8,10,22H,6H2,1-2H3,(H,17,18,19)

InChI Key

YAZPPYOMZLXOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC(C)O

Origin of Product

United States

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